molecular formula C18H20ClN5O B2814876 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890938-08-6

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2814876
CAS No.: 890938-08-6
M. Wt: 357.84
InChI Key: MPYJCENGAQZJMC-UHFFFAOYSA-N
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Description

    Starting Materials: 1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidine and 2,6-dimethylmorpholine.

    Reaction Conditions: Nucleophilic substitution reaction under reflux conditions.

    Final Product: 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

      Starting Materials: 3-amino-1H-pyrazole and a suitable aldehyde.

      Reaction Conditions: Condensation reaction in the presence of a catalyst such as acetic acid.

      Intermediate Product: Pyrazolo[3,4-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-propylurea
  • 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of the pyrazolo[3,4-d]pyrimidine core with the 5-chloro-2-methylphenyl and 2,6-dimethylmorpholin-4-yl groups makes it particularly effective in certain applications, such as kinase inhibition.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biological Activity

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 890938-08-6) is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula for this compound is C18H20ClN5OC_{18}H_{20}ClN_{5}O, and it has a molecular weight of 357.8 g/mol. The structure includes a chloro-substituted aromatic ring and a morpholine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20ClN5OC_{18}H_{20}ClN_{5}O
Molecular Weight357.8 g/mol
CAS Number890938-08-6

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Research suggests that compounds with similar structures can effectively suppress EGFR signaling pathways, leading to reduced tumor growth and proliferation .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies have shown that certain pyrazolo[3,4-d]pyrimidines can selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. For instance:

  • Chloro Group : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Morpholine Moiety : This group is known for increasing solubility and bioavailability.

Research into SAR has revealed that modifications at specific positions can lead to enhanced potency against cancer cell lines and improved selectivity for COX-2 inhibition .

Study 1: EGFR Inhibition

In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against EGFR mutants, this compound demonstrated notable activity with an IC50 value indicating effective inhibition at low concentrations. This suggests potential for development as a targeted therapy for EGFR-driven tumors .

Study 2: COX-2 Selectivity

Another investigation focused on the anti-inflammatory properties of this compound revealed that it inhibited COX-2 activity significantly more than COX-1. This selectivity is crucial for reducing side effects commonly associated with non-selective NSAIDs. The study highlighted the compound's potential as a safer alternative for treating inflammatory conditions .

Properties

IUPAC Name

4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11-4-5-14(19)6-16(11)24-18-15(7-22-24)17(20-10-21-18)23-8-12(2)25-13(3)9-23/h4-7,10,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYJCENGAQZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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